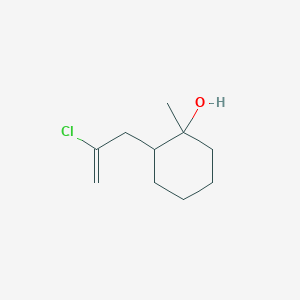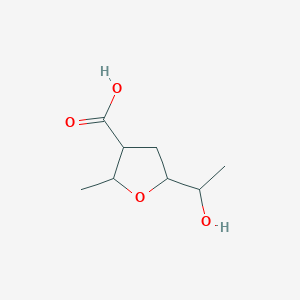
5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid is an organic compound with the chemical formula C7H12O4. This compound is characterized by the presence of a hydroxyethyl group, a methyloxolane ring, and a carboxylic acid group. It is a colorless crystalline solid that is soluble in water and commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid typically involves the reaction of 2-methyloxolane-3-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the carboxylate anion on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(1-Carboxyethyl)-2-methyloxolane-3-carboxylic acid.
Reduction: 5-(1-Hydroxyethyl)-2-methyloxolane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (5-HMF): A related compound with a furan ring instead of an oxolane ring.
2,5-Furandicarboxylic acid (FDCA): Another related compound with two carboxylic acid groups and a furan ring.
Uniqueness
5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
5-(1-hydroxyethyl)-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h4-7,9H,3H2,1-2H3,(H,10,11) |
InChI Key |
KNZVIVWRQOLUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(O1)C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295999.png)

![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
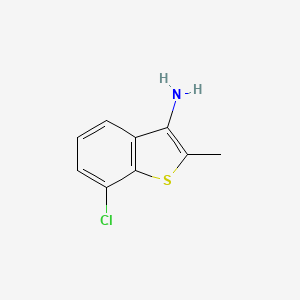
![5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13296015.png)
amine](/img/structure/B13296022.png)
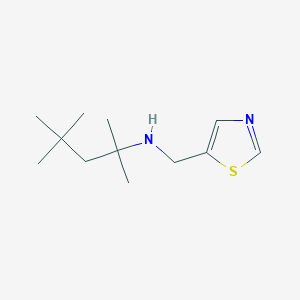
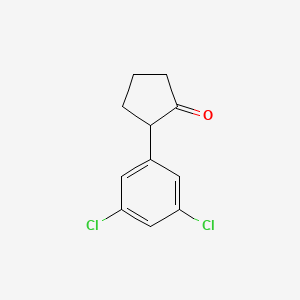
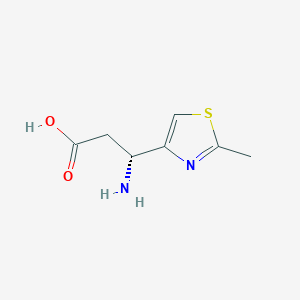

![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
